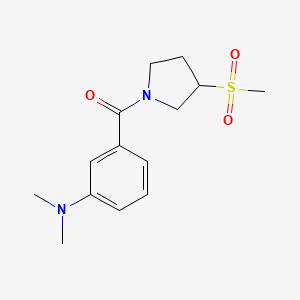![molecular formula C15H11NO3S2 B2735539 2-{[1-(1,3-Benzothiazol-2-yl)-2-(furan-2-yl)ethenyl]sulfanyl}acetic acid CAS No. 852706-24-2](/img/structure/B2735539.png)
2-{[1-(1,3-Benzothiazol-2-yl)-2-(furan-2-yl)ethenyl]sulfanyl}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Reagents: Thiolacetic acid and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(1,3-Benzothiazol-2-yl)-2-(furan-2-yl)ethenyl]sulfanyl}acetic acid typically involves multi-step organic reactions One common method starts with the preparation of the benzothiazole and furan intermediates, followed by their coupling through an ethenyl linkage
-
Step 1: Synthesis of Benzothiazole Intermediate
Reagents: 2-aminothiophenol, carbon disulfide, and an oxidizing agent.
Conditions: Reflux in ethanol or another suitable solvent.
-
Step 2: Synthesis of Furan Intermediate
Reagents: Furfural and a suitable base.
-
Step 3: Coupling Reaction
Reagents: Benzothiazole intermediate, furan intermediate, and a coupling agent such as palladium catalyst.
Conditions: Reflux in a suitable solvent under inert atmosphere.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ethenyl linkage or the benzothiazole ring, potentially leading to hydrogenated derivatives.
Substitution: The furan and benzothiazole rings can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, acylating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Hydrogenated derivatives.
Substitution Products: Halogenated, alkylated, or acylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The presence of both benzothiazole and furan rings contributes to its biological activity.
Medicine
Medicinal chemistry applications include the development of new drugs targeting specific enzymes or receptors. The compound’s structure allows for modifications that can enhance its pharmacokinetic and pharmacodynamic properties.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable and functionalized structures.
Mecanismo De Acción
The mechanism of action of 2-{[1-(1,3-Benzothiazol-2-yl)-2-(furan-2-yl)ethenyl]sulfanyl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole and furan rings can interact with active sites through hydrogen bonding, π-π stacking, and hydrophobic interactions. The sulfanyl-acetic acid group can form covalent bonds with nucleophilic residues, leading to inhibition or activation of the target.
Comparación Con Compuestos Similares
Similar Compounds
- 2-{[1-(1,3-Benzothiazol-2-yl)-2-(furan-2-yl)ethenyl]sulfanyl}propionic acid
- 2-{[1-(1,3-Benzothiazol-2-yl)-2-(furan-2-yl)ethenyl]sulfanyl}butanoic acid
- 2-{[1-(1,3-Benzothiazol-2-yl)-2-(furan-2-yl)ethenyl]sulfanyl}pentanoic acid
Uniqueness
The uniqueness of 2-{[1-(1,3-Benzothiazol-2-yl)-2-(furan-2-yl)ethenyl]sulfanyl}acetic acid lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
852706-24-2 |
|---|---|
Fórmula molecular |
C15H11NO3S2 |
Peso molecular |
317.4 g/mol |
Nombre IUPAC |
2-[1-(1,3-benzothiazol-2-yl)-2-(furan-2-yl)ethenyl]sulfanylacetic acid |
InChI |
InChI=1S/C15H11NO3S2/c17-14(18)9-20-13(8-10-4-3-7-19-10)15-16-11-5-1-2-6-12(11)21-15/h1-8H,9H2,(H,17,18) |
Clave InChI |
CCDXXSIRYJZFTM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=CC3=CC=CO3)SCC(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)N=C(S2)C(=CC3=CC=CO3)SCC(=O)O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl acetate](/img/structure/B2735462.png)
![3-(2,4-dichlorobenzyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2735463.png)
![3-(benzenesulfonyl)-N-[3-(N',N'-dimethylhydrazinecarbonyl)-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl]propanamide](/img/structure/B2735464.png)






![4-methyl-2-[4-(piperidine-1-carbonyl)phenoxy]pyrimidine](/img/structure/B2735478.png)
![1-Methyl-2-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B2735479.png)
